molecular formula C12H14 B1196264 Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated CAS No. 66070-58-4

Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated

Cat. No. B1196264
Key on ui cas rn: 66070-58-4
M. Wt: 158.24 g/mol
InChI Key: MTAZNLWOLGHBHU-UHFFFAOYSA-N
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Patent
US05260394

Procedure details

In a 1.0-liter reactor equipped with a stirrer were placed 100 ml of styrene and 6.0 mmol as aluminum atom of methylaluminoxane obtained in the above Example 1 (1), and the resultant was stirred at the polymerization temperature of 30° C. for 30 minutes. Subsequently, 56.3 g of 1,3-butadiene was charged in a stainless steel catalyst-input tube which had been sufficiently replaced with nitrogen, and added to the reaction system, and, at the same time, 0.03 mmol as titanium atom of pentamethylcyclopentadienyltitanium trimethoxide was added. And polymerization was carried out at 40° C. for 5 hours with stirring. After reaction was over, methanol was poured to stop the reaction. Further, a mixture of methanol-hydrochloric acid was added to decompose the catalyst components. Then, washing with methanol was repeated three times. The yield of thus obtained styrene-1,3-butadiene copolymer was 41.4 g. Intrinsic viscosity measured in 1,2,4-trichlorobenzene at 135° C. was 1.63 dl/g.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
methylaluminoxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 1 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
56.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
pentamethylcyclopentadienyltitanium trimethoxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C=CC=C.CO.Cl>C[O-].C[O-].C[O-].C[Ti](C)(C)(C)(C)C1C=CC=C1.CO>[CH2:1]=[CH:2][CH:3]=[CH2:4].[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3,4.5.6.7,9.10|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
methylaluminoxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Example 1 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
56.3 g
Type
reactant
Smiles
C=CC=C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.Cl
Step Six
Name
pentamethylcyclopentadienyltitanium trimethoxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C[O-].C[O-].C[O-].C[Ti](C1C=CC=C1)(C)(C)(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the resultant was stirred at the polymerization temperature of 30° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1.0-liter reactor equipped with a stirrer
ADDITION
Type
ADDITION
Details
added to the reaction system
CUSTOM
Type
CUSTOM
Details
And polymerization
WAIT
Type
WAIT
Details
was carried out at 40° C. for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
After reaction
ADDITION
Type
ADDITION
Details
was poured
CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
Then, washing with methanol
CUSTOM
Type
CUSTOM
Details
measured in 1,2,4-trichlorobenzene at 135° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C=CC=C.C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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